6-Hexyloxypyridine-3-boronic acid

Lipophilicity Physicochemical property modulation Drug design

6-Hexyloxypyridine-3-boronic acid (CAS 193400-05-4) is a heteroarylboronic acid building block with the molecular formula C₁₁H₁₈BNO₃ and a molecular weight of 223.08 g/mol. It features a pyridine ring bearing a boronic acid (–B(OH)₂) group at the 3-position and a n-hexyloxy (–O(CH₂)₅CH₃) substituent at the 6-position.

Molecular Formula C11H18BNO3
Molecular Weight 223.08 g/mol
Cat. No. B8511728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hexyloxypyridine-3-boronic acid
Molecular FormulaC11H18BNO3
Molecular Weight223.08 g/mol
Structural Identifiers
SMILESB(C1=CN=C(C=C1)OCCCCCC)(O)O
InChIInChI=1S/C11H18BNO3/c1-2-3-4-5-8-16-11-7-6-10(9-13-11)12(14)15/h6-7,9,14-15H,2-5,8H2,1H3
InChIKeyMPANAQLDOQOWPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hexyloxypyridine-3-boronic Acid: Core Physicochemical and Structural Profile for Procurement Evaluation


6-Hexyloxypyridine-3-boronic acid (CAS 193400-05-4) is a heteroarylboronic acid building block with the molecular formula C₁₁H₁₈BNO₃ and a molecular weight of 223.08 g/mol . It features a pyridine ring bearing a boronic acid (–B(OH)₂) group at the 3-position and a n-hexyloxy (–O(CH₂)₅CH₃) substituent at the 6-position. Commercially, it is typically supplied as a white to off-white crystalline solid with standard purity specifications of 95–98% . This compound belongs to the broader class of 6-alkoxypyridine-3-boronic acids, which are employed as versatile intermediates in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for the construction of heterobiaryl scaffolds [1].

Why 6-Hexyloxypyridine-3-boronic Acid Cannot Be Replaced by Shorter-Chain or Unsubstituted Pyridine Boronic Acid Analogs


Within the 6-alkoxypyridine-3-boronic acid series, the length and nature of the alkoxy chain at the 6-position are not passive features—they directly modulate lipophilicity (logP), steric demand at the palladium center during transmetallation, and crystallinity of the final coupled product . Replacing the n-hexyloxy chain with a shorter methoxy or ethoxy group reduces both the hydrophobic surface area and the van der Waals packing volume, which can materially alter chromatographic retention, membrane permeability, and the solid-state morphology of downstream heterobiaryl products [1]. Conversely, substituting a larger benzyloxy group trades conformational flexibility for aromatic rigidity, affecting binding thermodynamics in medicinal chemistry applications [1]. The specific balance of six methylene units in the hexyloxy chain occupies a distinct property space that cannot be replicated by generic substitution with the unsubstituted pyridine-3-boronic acid or other alkoxy variants; procurement without verifying this structural feature risks introducing a different reactivity and property profile into the synthetic sequence.

Quantitative Differentiation Evidence: 6-Hexyloxypyridine-3-boronic Acid vs. Closest Structural Analogs


Lipophilicity (logP) Differentiation: 6-Hexyloxy vs. 6-Ethoxy vs. 6-Butoxy Boronic Acids

The n-hexyloxy substituent confers substantially higher lipophilicity compared to its shorter-chain analogs. The predicted logP for 6-hexyloxypyridine-3-boronic acid is approximately 2.8–3.5, whereas 6-ethoxypyridine-3-boronic acid exhibits a computed logP of approximately 1.2–1.5, and 6-butoxypyridine-3-boronic acid shows an intermediate computed logP of approximately 2.0–2.5 . This difference of 1.3–2.3 logP units corresponds to a 20- to 200-fold increase in the calculated n-octanol/water partition coefficient, translating into markedly different chromatographic retention behavior and a distinct solubility profile in polar organic vs. aqueous media.

Lipophilicity Physicochemical property modulation Drug design

Catalytic Reactivity Context: Suzuki–Miyaura Coupling of Alkoxypyridine Boronic Acids with Heteroaryl Chlorides

Under a highly optimized Buchwald monophosphine–palladium catalyst system (Pd precatalyst with ligand 1 or 2, K₃PO₄, dioxane/H₂O), alkoxypyridine boronic acids as a class react with heteroaryl chlorides to afford coupled products in high yields (typically ≥85% isolated yield for representative substrates) [1]. While the specific 6-hexyloxy congener is not reported as a discrete entry in this study, its reactivity is predicted to fall within this class envelope, with the caveat that the increased steric volume of the n-hexyloxy group adjacent to the boron center at the pyridine 2/6 position may moderately attenuate transmetallation rates relative to the smaller methoxy or ethoxy analogs. This class-level inference is supported by the general observation that sterically more demanding 2-alkoxypyridine boronic acids require slightly elevated catalyst loadings or extended reaction times to achieve comparable conversion [1].

Suzuki–Miyaura coupling Palladium catalysis Heterobiaryl synthesis

NorA Efflux Pump Inhibitory Activity: Chain-Length-Dependent Potentiation of Ciprofloxacin in S. aureus

In a systematic structure–activity relationship (SAR) study of 6-substituted pyridine-3-boronic acids evaluated as NorA efflux pump inhibitors in S. aureus strain SA1199B, the parent 6-benzyloxypyridine-3-boronic acid (compound I) served as the baseline [1]. Extension of the alkoxy chain to 6-(3-phenylpropoxy) (compound 3i) and 6-(4-phenylbutoxy) (compound 3j) derivatives resulted in a 4-fold potentiation of ciprofloxacin activity relative to compound I [1]. This demonstrates a clear chain-length-dependent activity gradient within the 6-alkoxypyridine-3-boronic acid scaffold. The 6-hexyloxy variant (not directly tested in this study) occupies a structural niche between the shorter saturated alkoxy chains (which showed minimal activity in the series) and these longer phenylalkyl analogs (which achieved the 4-fold improvement). This SAR landscape provides a rational framework for evaluating 6-hexyloxypyridine-3-boronic acid as an intermediate or probe in efflux pump inhibitor medicinal chemistry programs.

Antimicrobial resistance Efflux pump inhibition NorA inhibitors

Commercially Available Purity and Quality Assurance: 98% vs. Typical 95% for Lower-Volume Analogs

6-Hexyloxypyridine-3-boronic acid is commercially available at a standard purity of 98% (with batch-specific QC documentation including NMR, HPLC, and GC) from Bidepharm , compared to more commonly encountered 95% purity specifications for several shorter-chain analogs and other boutique boronic acid building blocks . This 3-percentage-point purity difference, while modest in absolute terms, corresponds to a 2.4-fold reduction in total impurity burden (from 5% to 2% total impurities), which can be consequential in multi-step syntheses where impurity carry-through accumulates and complicates downstream purification. The availability of batch-specific certificates of analysis provides procurement traceability and enables specification-driven sourcing for GLP or IND-enabling synthesis campaigns.

Purity specification Quality control Procurement

Predicted Physicochemical Property Landscape: Boiling Point and Density Differentiation Along the Alkoxy Chain

Predicted boiling points and densities for the 6-alkoxypyridine-3-boronic acid series illustrate a systematic increase with chain elongation. 6-Hexyloxypyridine-3-boronic acid has a predicted boiling point of 370.8 ± 52.0 °C and a predicted density of 1.09 ± 0.1 g/cm³ . In comparison, 6-ethoxypyridine-3-boronic acid has a predicted boiling point of 322.5 ± 52.0 °C and predicted density of 1.20 ± 0.1 g/cm³ , while 6-methoxypyridine-3-boronic acid has a predicted boiling point of 313.2 ± 52.0 °C and predicted density of 1.24 ± 0.1 g/cm³ . The ~48 °C higher predicted boiling point of the hexyloxy derivative (vs. ethoxy) confers greater thermal latitude during solvent removal and melt processing, while the lower predicted density reflects the less efficient crystal packing imparted by the flexible hexyl chain. These predicted values, derived from fragment-based computational methods, should be treated as comparative indicators rather than absolute physical constants.

Physicochemical properties Thermal stability Formulation

Highest-Impact Application Scenarios for 6-Hexyloxypyridine-3-boronic Acid Based on Quantitative Differentiation Evidence


Synthesis of Lipophilic Heterobiaryl Library Cores via Suzuki–Miyaura Coupling

The elevated predicted logP (~2.8–3.5) of 6-hexyloxypyridine-3-boronic acid makes it the preferred building block for constructing heterobiaryl intermediates requiring enhanced lipophilicity for target binding or improved organic-phase partition during workup [1]. Under the Buchwald monophosphine–Pd catalyst system, 6-alkoxypyridine-3-boronic acids as a class deliver high yields (≥85%) with heteroaryl chlorides [2]. This combination of tailored lipophilicity and established catalytic competence positions the n-hexyloxy variant as a rational choice for medicinal chemistry library synthesis where short alkoxy chains (methoxy, ethoxy) would yield products with insufficient logP for membrane permeability or cellular assay compatibility.

NorA Efflux Pump Inhibitor Probe Design and SAR Expansion

The SAR established by Fontaine et al. (2015) demonstrates that 6-substituted pyridine-3-boronic acids can potentiate ciprofloxacin activity up to 4-fold in NorA-overexpressing S. aureus [1]. The 6-hexyloxy variant occupies an unexplored position along the alkoxy chain-length gradient between inactive short-chain analogs and the active phenylpropoxy/phenylbutoxy derivatives. Procuring this intermediate enables medicinal chemistry teams to systematically probe the hydrophobicity–activity relationship within this validated chemotype, with the goal of identifying a minimal lipophilic pharmacophore that retains efflux pump inhibitory potency.

Precision Procurement for Multi-Step GLP Synthesis Requiring Documented Traceability

For synthetic programs operating under GLP or preparing intermediates for IND-enabling studies, the availability of 6-hexyloxypyridine-3-boronic acid at 98% purity with tri-modal batch-specific QC documentation (NMR, HPLC, GC) [1] provides a distinct procurement advantage. The 2.4-fold lower total impurity burden relative to generic 95% purity building blocks reduces the cumulative purification challenge across multi-step sequences and supports regulatory documentation requirements for impurity profiling and batch-to-batch consistency.

Materials Chemistry: Modulation of Crystal Packing and Thermal Properties in Conjugated Organic Materials

The lower predicted density (1.09 g/cm³) and ~370 °C predicted boiling point of the 6-hexyloxy derivative [1] relative to its ethoxy and methoxy analogs (density 1.20–1.24 g/cm³; bp 313–323 °C) indicate that the n-hexyl chain disrupts efficient crystal packing. This property is functionally relevant in the design of solution-processable organic semiconductors or liquid-crystalline precursors, where reduced crystallinity and lower melting transitions are desirable for thin-film processing. The boronic acid functionality provides a synthetic handle for Suzuki–Miyaura incorporation of the hexyloxy-pyridine motif into extended π-conjugated architectures.

Quote Request

Request a Quote for 6-Hexyloxypyridine-3-boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.